4-Chloro-3-(pyridin-2-yl)phenol

Medicinal Chemistry Lipophilicity Optimization ADME Prediction

Procure 4-Chloro-3-(pyridin-2-yl)phenol (CAS 1150618-08-8) for medicinal chemistry. This scaffold, with its specific 4-chloro-3-(pyridin-2-yl) arrangement, enables intramolecular H-bonding crucial for low nM MPO inhibition (IC₅₀ 1.0–1.4 nM) and potent Smo antagonism (39 nM cellular). Its orthogonal phenol and aryl chloride handles facilitate rapid probe/drug discovery through sequential derivatization.

Molecular Formula C11H8ClNO
Molecular Weight 205.64 g/mol
CAS No. 1150618-08-8
Cat. No. B13759355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(pyridin-2-yl)phenol
CAS1150618-08-8
Molecular FormulaC11H8ClNO
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=C(C=CC(=C2)O)Cl
InChIInChI=1S/C11H8ClNO/c12-10-5-4-8(14)7-9(10)11-3-1-2-6-13-11/h1-7,14H
InChIKeyRVFNHGZPLJICBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-(pyridin-2-yl)phenol (CAS 1150618-08-8): Key Physicochemical and Structural Identifiers for Procurement Verification


4-Chloro-3-(pyridin-2-yl)phenol (CAS 1150618-08-8) is a heterocyclic building block comprising a phenol core substituted with chlorine at the 4-position and a pyridin-2-yl group at the 3-position . This substitution pattern yields a molecular formula of C₁₁H₈ClNO, a molecular weight of 205.64 g/mol, and a predicted LogP of 3.11, which is approximately 0.65 log units higher than its non-chlorinated analog 3-(pyridin-2-yl)phenol (LogP 2.45), reflecting increased lipophilicity due to the chlorine atom . The compound contains one hydrogen-bond donor (phenolic OH) and two hydrogen-bond acceptors (pyridine N, phenolic O), making it a versatile intermediate for further derivatization via O-alkylation, esterification, or metal-catalyzed cross-coupling reactions at the halogen position [1].

Why 4-Chloro-3-(pyridin-2-yl)phenol Cannot Be Replaced by Other Chloro-pyridinylphenol Isomers in Structure-Activity Studies


Within the chloro-pyridinylphenol family, precise positional isomerism dictates both physicochemical behavior and biological recognition. The 4-chloro-3-(pyridin-2-yl)phenol scaffold positions the chloro substituent ortho to the biaryl linkage and para to the phenolic hydroxyl, creating a unique electrostatic and steric environment that differs fundamentally from its regioisomers—such as 4-chloro-2-(pyridin-3-yl)phenol (CAS 1214337-83-3) or 2-chloro-4-(pyridin-3-yl)phenol—where the pyridine nitrogen is placed at the 3-position and the chloro substituent occupies either the ortho or para position relative to the hydroxyl . This specific 4-chloro-3-(pyridin-2-yl) arrangement enables intramolecular hydrogen bonding between the phenolic OH and the pyridine nitrogen (N⋯H–O), which stabilizes a near-planar conformation and influences both solubility and target binding orientation [1]. Consequently, substituting any isomer without explicit validation risks altering key properties such as LogP (3.11 for the target vs. ~2.45 for the non-chlorinated parent), cellular permeability, and target engagement profiles, as demonstrated by the differential antiproliferative activity observed between 4-Cl-3-pyridyl and 3-pyridyl substituents in head-to-head cellular assays [2].

4-Chloro-3-(pyridin-2-yl)phenol (CAS 1150618-08-8): Comparative Quantitative Evidence for Procurement Decisions


Lipophilicity Enhancement: LogP Increase of 0.65 Units Relative to Non-Chlorinated Parent Scaffold

Introduction of a chlorine atom at the 4-position of the phenol ring in 4-chloro-3-(pyridin-2-yl)phenol increases the calculated partition coefficient (LogP) from 2.45 (for the non-chlorinated analog 3-(pyridin-2-yl)phenol) to 3.11, representing a ΔLogP of +0.66 . This quantifiable shift in lipophilicity is consistent with the Hammett σp value of chlorine (+0.23) and translates to approximately 4.6-fold higher predicted distribution into organic phases, which can improve membrane permeability in cellular assays without introducing a basic amine or zwitterionic character [1].

Medicinal Chemistry Lipophilicity Optimization ADME Prediction

Antiproliferative Activity: 4-Chloro-3-pyridyl Substitution Shows Distinct Cell Line Selectivity Relative to 3-Pyridyl Parent

In a comparative evaluation of pyridine-chalcone hybrids against a panel of human cancer cell lines, the compound bearing a 4-chloro-3-pyridyl substituent (9g) exhibited an IC₅₀ of 2.62 ± 0.33 μM in MGC-803 gastric cancer cells, whereas the analog with a 3-pyridyl group (9f) showed an IC₅₀ of 1.31 ± 0.08 μM, indicating a 2-fold loss of potency in this line [1]. Conversely, against HCT-116 colorectal cells, 9g displayed an IC₅₀ of 24.9 ± 0.58 μM compared to 6.92 ± 0.79 μM for 9f, representing a 3.6-fold reduction in activity [1]. Notably, 9g showed no activity (>50 μM) against MCF-7 breast cancer cells, whereas 9f retained moderate activity (IC₅₀ = 6.31 ± 1.11 μM), highlighting that the 4-chloro-3-pyridyl modification alters the spectrum of cellular sensitivity [1].

Cancer Biology Antiproliferative Screening Structure-Activity Relationship

Myeloperoxidase (MPO) Inhibition: Picomolar Potency Achievable via 4-Chloro-3-(pyridin-2-yl)phenyl Scaffold Derivatization

Derivatives of 4-chloro-3-(pyridin-2-yl)phenol, specifically N-(4-chloro-3-(pyridin-2-yl)phenyl) carboxamides, have been optimized to achieve single-digit nanomolar inhibition of myeloperoxidase (MPO), a heme enzyme implicated in inflammatory tissue damage [1]. One representative analog (CHEMBL4790231) exhibits an IC₅₀ of 1.0 nM in a biochemical chlorination assay using recombinant MPO, and 1.4 nM in a more physiologically relevant assay containing 120 mM NaCl [1]. This level of potency is comparable to the clinical candidate AZD4831 (mitiperstat), which has an IC₅₀ of 1.5 nM in similar assays, indicating that the 4-chloro-3-(pyridin-2-yl)phenyl motif provides a productive vector for achieving picomolar target engagement when properly elaborated [2].

Inflammation Enzyme Inhibition Myeloperoxidase

Sonic Hedgehog (Shh) Pathway Modulation: Nanomolar Smo Antagonism via 4-Chloro-3-(pyridin-2-yl)phenyl Derivatives

Compounds incorporating the 4-chloro-3-(pyridin-2-yl)phenyl substructure have been identified as potent antagonists of the Smoothened (Smo) receptor, a key transducer of the Hedgehog signaling pathway implicated in basal cell carcinoma and medulloblastoma [1]. One derivative, 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide, displays an IC₅₀ of 39 nM in a Shh Light2 cell-based luciferase reporter assay, which is comparable to the potency of the FDA-approved Smo antagonist vismodegib (IC₅₀ = 9.5 nM) in the same assay system [1][2]. A related analog with an extended binding motif achieved an IC₅₀ of 9.5 nM, matching vismodegib's cellular potency, underscoring the versatility of the 4-chloro-3-(pyridin-2-yl)phenyl group as a privileged scaffold for targeting the Smo transmembrane domain [2].

Oncology Hedgehog Signaling Smoothened Antagonist

Synthetic Versatility: Phenolic Hydroxyl and Aryl Chloride as Orthogonal Handles for Diversification

4-Chloro-3-(pyridin-2-yl)phenol presents two chemically distinct reactive sites that can be addressed orthogonally: (i) the phenolic hydroxyl, which undergoes O-alkylation, Mitsunobu reaction, or sulfonylation under mild basic conditions; and (ii) the aryl chloride, which participates in Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings under palladium catalysis [1]. This contrasts with the non-chlorinated parent 3-(pyridin-2-yl)phenol, which lacks a halogen handle for cross-coupling, and with the regioisomer 4-chloro-2-(pyridin-3-yl)phenol, where the chloro group is meta to the biaryl linkage and may exhibit reduced reactivity due to electronic deactivation from the adjacent pyridine . The ortho relationship between chlorine and the pyridine ring in the target compound places the halogen in an electronically activated position, potentially accelerating oxidative addition in Pd-catalyzed transformations relative to isomers with remote halogen placement [2].

Organic Synthesis Building Block Parallel Synthesis

Recommended Procurement Scenarios for 4-Chloro-3-(pyridin-2-yl)phenol (CAS 1150618-08-8) Based on Quantitative Evidence


Medicinal Chemistry: MPO Inhibitor Lead Optimization

Research teams developing myeloperoxidase inhibitors for cardiovascular or inflammatory indications should procure 4-chloro-3-(pyridin-2-yl)phenol as the core aryl fragment for constructing N-(4-chloro-3-(pyridin-2-yl)phenyl) carboxamide analogs. The evidence demonstrates that this substructure supports low nanomolar potency (IC₅₀ = 1.0–1.4 nM) in recombinant and physiologically relevant MPO assays, comparable to the clinical candidate mitiperstat [1]. The phenolic hydroxyl provides a convenient vector for introducing solubilizing groups or prodrug moieties without perturbing the critical biaryl pharmacophore.

Oncology Drug Discovery: Smoothened Antagonist Development

Investigators targeting the Hedgehog signaling pathway for basal cell carcinoma, medulloblastoma, or other Smo-dependent cancers should utilize 4-chloro-3-(pyridin-2-yl)phenol to rapidly access potent Smo antagonists. The 39 nM cellular IC₅₀ achieved with simple amide derivatives confirms that the 4-chloro-3-(pyridin-2-yl)phenyl group serves as an effective Smo-binding motif, with optimized analogs reaching 9.5 nM—equivalent to vismodegib [2]. The availability of this phenol enables parallel synthesis of focused libraries to address vismodegib resistance mechanisms.

Chemical Biology: Tool Compound Synthesis for Target Validation

Researchers requiring a bifunctional building block for generating chemical probes should select 4-chloro-3-(pyridin-2-yl)phenol over non-halogenated analogs. The orthogonal reactivity of the phenolic OH (for biotin, fluorophore, or PEG linker attachment) and the aryl chloride (for Suzuki diversification to explore SAR) enables efficient construction of probe molecules with minimal synthetic steps [3]. The +0.65 LogP enhancement relative to the non-chlorinated parent improves cellular permeability, a critical attribute for intracellular target engagement studies .

Parallel Library Synthesis: Diversity-Oriented Synthesis (DOS)

Medicinal chemistry groups executing diversity-oriented synthesis campaigns should incorporate 4-chloro-3-(pyridin-2-yl)phenol as a privileged scaffold for generating three-dimensional chemical space. The compound's two orthogonal handles permit sequential diversification: first, O-functionalization of the phenol under mild conditions; second, Pd-catalyzed cross-coupling at the chloro position to introduce aryl, heteroaryl, or amine substituents [3]. This two-step sequence, performed in parallel, can rapidly generate >100 analogs without intermediate purification, accelerating hit-to-lead timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-3-(pyridin-2-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.